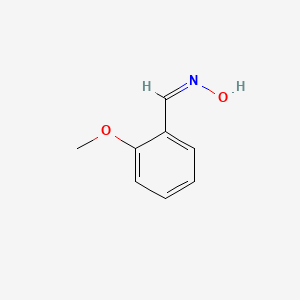

2-Methoxybenzaldehyde oxime

説明

Significance of Oxime Functional Group in Organic Synthesis and Coordination Chemistry

In organic synthesis, oximes are highly valued as versatile intermediates. numberanalytics.comijprajournal.com They are readily prepared through the condensation reaction of aldehydes or ketones with hydroxylamine (B1172632). beyond-tutors.comtutorchase.comnumberanalytics.com This accessibility makes them ideal starting materials for the synthesis of a diverse range of nitrogen-containing compounds, including amines, amides, nitriles, and various heterocycles. numberanalytics.comijprajournal.combeyond-tutors.com The Beckmann rearrangement, a classic organic reaction, utilizes oximes to produce amides, a fundamental transformation in synthetic chemistry. Furthermore, oximes can serve as protecting groups for carbonyl compounds, safeguarding them during multi-step syntheses. beyond-tutors.comtutorchase.com The generation of iminyl radicals from oximes has also emerged as a powerful strategy for constructing complex molecular architectures. rsc.orgnsf.gov

In the realm of coordination chemistry, the oxime functional group is a celebrated ligand. rsc.orgbeyond-tutors.comtutorchase.com Possessing both a basic nitrogen atom and an acidic hydroxyl group, oximes can coordinate to metal ions in various modes. rsc.org This versatility allows for the construction of a wide array of metal complexes with diverse structures and properties. rsc.org The discovery of the stable nickel(II) complex with dimethylglyoxime (B607122) was a seminal moment in coordination chemistry, showcasing the strong binding affinity of oximes for metals. rsc.org The ability of the oximato group (the deprotonated form) to act as a bridging ligand facilitates the synthesis of polynuclear metal complexes. rsc.org

Overview of Aromatic Oximes in Chemical Methodologies

Aromatic oximes, where at least one of the 'R' groups on the C=N-OH moiety is an aromatic ring, are particularly significant in chemical methodologies. They are integral to the synthesis of various organic compounds and materials. numberanalytics.com The electronic properties of the aromatic ring can influence the reactivity of the oxime group, allowing for fine-tuning of chemical processes.

These compounds are frequently employed in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. rsc.orgijprajournal.com For instance, the intramolecular cyclization of aromatic oximes can lead to the formation of isoxazolines and other valuable ring systems. rsc.org Furthermore, aromatic oximes are used in analytical chemistry for the detection and quantification of carbonyl compounds. beyond-tutors.comtutorchase.comgoogle.com Their reactions often lead to colored or fluorescent products, enabling sensitive spectroscopic analysis. google.com

Specific Research Interest in 2-Methoxybenzaldehyde (B41997) Oxime Derivatives

Within the class of aromatic oximes, 2-Methoxybenzaldehyde oxime has garnered specific research interest due to the unique influence of the ortho-methoxy group. This substituent, through its electronic and steric effects, modulates the compound's conformation, reactivity, and coordination behavior.

Research has shown that the proximity of the methoxy (B1213986) group to the oxime functionality can lead to intramolecular hydrogen bonding, which influences the compound's crystal structure and physical properties, such as its melting point. This structural feature is a key point of investigation in crystal engineering, where understanding and controlling intermolecular interactions is paramount for designing new materials. rsc.org

Derivatives of this compound are being explored for various applications. For example, oxime esters derived from it have been synthesized and evaluated for their biological activities. niscpr.res.in In one study, a series of undecenoic acid-based aldoxime esters, including the derivative of 2-methoxybenzaldehyde, were synthesized and assessed for their cytotoxic effects. niscpr.res.in Furthermore, the interaction of this compound with other organic molecules is a subject of study for creating more complex chemical structures like isoxazoles. researchgate.net Its ability to form complexes with metal ions, such as copper(II), highlights its potential in coordination chemistry and catalysis.

The crystallographic properties of this compound have been determined through single-crystal X-ray diffraction, providing precise data on its molecular geometry.

Crystallographic Data for this compound nih.gov

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.1719 |

| b (Å) | 16.4260 |

| c (Å) | 4.02490 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

This detailed structural information is crucial for computational modeling and for understanding the structure-property relationships that govern the chemistry of its derivatives. nih.govufp.pt

Structure

2D Structure

3D Structure

特性

CAS番号 |

29577-53-5 |

|---|---|

分子式 |

C8H9NO2 |

分子量 |

151.16 g/mol |

IUPAC名 |

(NZ)-N-[(2-methoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3/b9-6- |

InChIキー |

CBQNSTKQBGIAEL-TWGQIWQCSA-N |

SMILES |

COC1=CC=CC=C1C=NO |

異性体SMILES |

COC1=CC=CC=C1/C=N\O |

正規SMILES |

COC1=CC=CC=C1C=NO |

ピクトグラム |

Acute Toxic |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Methoxybenzaldehyde Oxime and Its Derivatives

Optimized Approaches for the Formation of 2-Methoxybenzaldehyde (B41997) Oxime

The formation of 2-methoxybenzaldehyde oxime, a crucial intermediate in organic synthesis, has been the subject of extensive research to optimize reaction conditions, improve yields, and adhere to the principles of green chemistry.

Conventional Condensation Protocols

The traditional and most common method for synthesizing this compound is through the condensation reaction of 2-methoxybenzaldehyde with hydroxylamine (B1172632). vulcanchem.com Typically, this reaction involves treating 2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base.

A common procedure involves refluxing 2-methoxybenzaldehyde with hydroxylamine hydrochloride and sodium acetate (B1210297) in an ethanol (B145695)/water mixture. This method generally provides the desired oxime in good yields, typically between 85-90% after workup. Another approach involves the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride in a mixture of ethanol and pyridine.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the disappearance of the starting aldehyde. The product is then typically isolated by extraction and purified by recrystallization.

Table 1: Conventional Synthesis of this compound

| Reactants | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde, Hydroxylamine Hydrochloride | Sodium Acetate | Ethanol/Water | Reflux, 3 hours | 85-90% |

| 2-Methoxybenzaldehyde, Hydroxylamine Hydrochloride | Sodium Hydroxide | Water/Ethanol | Room Temperature, 2 hours | Quantitative rsc.org |

| 5-Bromo-o-anisaldehyde, Hydroxylamine Hydrochloride | Sodium Acetate | Acetic Acid | 100°C, 1 hour | Not specified prepchem.com |

Green Chemistry and Solvent-Free Synthetic Strategies

In line with the principles of green chemistry, which aim to design environmentally benign chemical processes, solvent-free and mechanochemical methods for the synthesis of oximes have been developed. core.ac.ukisef.net These methods often lead to higher yields, shorter reaction times, and reduced waste generation.

One such approach involves the grinding of 2-methoxybenzaldehyde, hydroxylamine hydrochloride, and a solid support like magnesium silicate (B1173343) (Florisil®) in a mortar and pestle. This mechanochemical method can produce this compound in yields of 94–97% after a reaction time of about 50 minutes. Another solvent-free method utilizes heteropoly acids like AlPW12O40 or AlPMo12O40 as catalysts. Grinding the aldehyde, hydroxylamine hydrochloride, and the catalyst at room temperature results in excellent yields of the corresponding oxime. asianpubs.org

These solvent-free techniques offer significant advantages over traditional solution-phase synthesis by minimizing the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution. bspublications.netcmu.edu

Table 2: Green Synthetic Approaches for Aldoxime Synthesis

| Method | Reagents/Catalyst | Conditions | Yield |

|---|---|---|---|

| Mechanochemical Grinding | Magnesium Silicate (Florisil®) | Manual grinding, 50 minutes | 94–97% |

| Catalytic Grinding | AlPW12O40 or AlPMo12O40 | Room temperature, several minutes | High yields asianpubs.org |

| Microwave Irradiation (Solvent-Free) | TiO2, Na2CO3, NH2OH·HCl | 100 W, 5 minutes | 100% conversion nih.gov |

Catalytic Oximation Procedures

The use of catalysts in the oximation of aldehydes and ketones can enhance reaction rates and selectivity. researchgate.net Various catalysts have been explored for the synthesis of this compound and related compounds.

For instance, glycine (B1666218) has been shown to catalyze the oximation of 2-hydroxy-3-methoxybenzaldehyde (B140153) at room temperature in dimethylformamide (DMF), achieving a 95% yield. The ortho-methoxy group in this substrate is suggested to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. Other catalytic systems include the use of oxalic acid in acetonitrile (B52724), which acts as both an acid catalyst and a dehydrating agent, providing the oxime in 95% yield after refluxing for 60 minutes.

Transition metal catalysts have also been employed. Cerium(III) chloride heptahydrate (CeCl3·7H2O) has been used to catalyze the synthesis of O-methyl oximes from aldehydes and ketones. royalsocietypublishing.org Similarly, Manganese(II) chloride tetrahydrate (MnCl2·4H2O) has been reported as an efficient and environmentally friendly catalyst for the methoximation of aromatic aldehydes and ketones. nih.gov While these examples focus on related derivatives, they highlight the potential for catalytic approaches in the synthesis of this compound.

Table 3: Catalytic Synthesis of Methoxybenzaldehyde Oxime Derivatives

| Substrate | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde | Glycine | DMF | 25°C, 5 hours | 95% |

| 3-Methoxybenzaldehyde | Oxalic Acid | Acetonitrile | Reflux, 60 minutes | 95% |

| Aromatic Aldehydes | MnCl2·4H2O | Ethanol | 50°C | Good to excellent nih.gov |

| Aromatic Aldehydes | CeCl3·7H2O | Ethanol | 50°C | High yields royalsocietypublishing.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bspublications.net The synthesis of this compound is no exception.

A patented method describes the synthesis of this compound by dissolving 2-methoxybenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol and irradiating the mixture in a microwave reactor at 90°C and 300W for 5 minutes. This process resulted in a microwave yield of 79.1%. google.com Another study reports the use of microwave irradiation for the oximation of various aldehydes, including 2-methoxybenzaldehyde, using hydroxylamine hydrochloride in a water-ethanol system, also achieving high yields in a short time. semanticscholar.org

Solvent-free microwave-assisted methods have also been developed. For example, the reaction of aromatic aldehydes with hydroxylamine hydrochloride and TiO2 under microwave irradiation can produce either nitriles or oximes, depending on the electronic nature of the substituents on the aldehyde. nih.gov For aldehydes with electron-donating groups, the corresponding oxime is formed exclusively when a base like sodium carbonate is added. nih.gov

Table 4: Microwave-Assisted Synthesis of this compound

| Reagents | Solvent | Microwave Conditions | Yield |

|---|---|---|---|

| 2-Methoxybenzaldehyde, NH2OH·HCl, Na2CO3 | Ethanol | 90°C, 300W, 5 min | 79.1% google.com |

| 2-Methoxybenzaldehyde, NH2OH·HCl | Water/Ethanol | 300W, short time | High yield semanticscholar.org |

| Aldehydes, NH2OH·HCl, Na2CO3 | Solvent-Free | 100W, 5 min | 100% conversion nih.gov |

Synthesis of O-Substituted this compound Derivatives

The functionalization of the oxime group, particularly through the formation of O-ethers, provides access to a diverse range of compounds with various applications.

Preparation of O-Alkyl Ethers (e.g., O-Methyl Oximes)

The synthesis of O-alkyl ethers of this compound is typically achieved by the alkylation of the parent oxime. A general method involves reacting the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base.

For the preparation of O-methyl oximes, methoxylamine hydrochloride is often reacted directly with the aldehyde. royalsocietypublishing.orgnih.gov An eco-friendly method for the synthesis of (E)-2-Methoxybenzaldehyde O-methyloxime involves reacting 2-methoxybenzaldehyde with methoxylamine hydrochloride and sodium acetate in ethanol at 50°C, catalyzed by MnCl2·4H2O. This procedure yields the product as a colorless oil in 81% yield. nih.gov

Another approach involves the initial formation of the oxime, followed by alkylation. For instance, aromatic oximes can be reacted with an alkyl bromide in acetone (B3395972) with potassium carbonate as the base, under reflux conditions, to yield the corresponding O-alkyl oxime ethers. rsc.org This two-step process allows for the introduction of a variety of alkyl groups onto the oxime oxygen.

Table 5: Synthesis of (E)-2-Methoxybenzaldehyde O-methyloxime

| Reactants | Catalyst/Base | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde, MeONH2·HCl, NaOAc | MnCl2·4H2O | Ethanol | 50°C | 81% nih.gov |

| Aromatic Aldehydes, MeONH2·HCl, NaOAc | CeCl3·7H2O | Ethanol | 50°C | High yields royalsocietypublishing.org |

| Aromatic Oximes, Alkyl Bromide | K2CO3 | Acetone | Reflux, 16 hours | Not specified for 2-methoxy derivative rsc.org |

Synthesis of Oxime Esters

The synthesis of oxime esters from this compound can be achieved through several methods, most commonly by reacting the oxime with an acylating agent. A general and effective method involves the esterification of the oxime with a carboxylic acid, often activated as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct. nih.govresearchgate.net

One documented procedure involves the reaction of this compound with undec-10-enoyl chloride. researchgate.net This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at a reduced temperature (0-5 °C) to control the exothermic reaction, followed by stirring at room temperature. niscpr.res.in The process yields the corresponding oxime ester, 2-methoxybenzaldehyde O-undec-10-enoyl oxime. researchgate.net The reaction progress can be monitored by thin-layer chromatography (TLC). niscpr.res.in

Another approach to synthesizing oxime esters is through a visible-light-mediated three-component reaction. rsc.org This method involves the reaction of an aldehyde, an aniline (B41778), and an N-hydroxyphthalimide (NHPI) ester in the presence of a photocatalyst like eosin (B541160) Y. rsc.org This single-step process offers high efficiency under mild conditions. rsc.org While this method has been demonstrated for a variety of aldehydes and NHPI esters, its specific application to 2-methoxybenzaldehyde can be inferred from the successful reactions of other ortho-substituted benzaldehydes. nih.govrsc.org

The table below summarizes a synthetic protocol for an oxime ester of 2-methoxybenzaldehyde.

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Yield |

|---|---|---|---|---|---|

| This compound | Undec-10-enoyl chloride | Dichloromethane | 0-5°C to room temperature | 2-methoxybenzaldehyde O-undec-10-enoyl oxime | 81% researchgate.net |

Derivatization Strategies and Functional Group Interconversions of the Oxime Moiety

The oxime functionality in this compound is a versatile platform for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve the C=N-OH group and can be broadly categorized into reductions, rearrangements, and cyclizations.

Reduction:

The oxime group can be reduced to form the corresponding primary amine, 2-methoxybenzylamine. evitachem.com A variety of reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). thieme-connect.de Care must be taken as side reactions like the Beckmann rearrangement can sometimes occur. thieme-connect.de The choice of reducing agent and reaction conditions is crucial to achieve high yields and selectivity. For instance, catalytic hydrogenation using reagents like PtO₂/H₂ or Raney Ni can also be effective. thieme-connect.de

Rearrangement:

The Beckmann rearrangement is a classic reaction of oximes, converting them into amides. wikipedia.org When applied to aldoximes like this compound, the rearrangement can lead to the formation of N-(2-methoxyphenyl)formamide under certain conditions. masterorganicchemistry.com The reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or promoted by reagents like tosyl chloride or phosphorus pentachloride. wikipedia.org The stereochemistry of the oxime (E/Z isomerism) can influence the outcome of the rearrangement. wikipedia.org

Cyclization:

The oxime moiety can participate in various cyclization reactions to form heterocyclic compounds. For example, mercury-mediated intramolecular cyclization of β,γ-unsaturated oximes can yield 2-isoxazolines. unco.edu While not directly demonstrated for this compound itself, this methodology highlights a potential pathway for derivatization if an appropriate unsaturated chain is introduced. unco.edu Another example is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives to synthesize isoquinolines and isoquinoline (B145761) N-oxides. semanticscholar.org This reaction proceeds through selective N-O or O-H bond cleavage. semanticscholar.org

The table below provides a summary of key derivatization reactions of the oxime moiety.

| Reaction Type | Reagents/Conditions | Product Type | Example Product from this compound |

|---|---|---|---|

| Reduction | LiAlH₄, Red-Al, PtO₂/H₂ thieme-connect.de | Primary Amine | 2-Methoxybenzylamine evitachem.com |

| Beckmann Rearrangement | Acid catalysts (e.g., H₂SO₄), PCl₅, TsCl wikipedia.org | Amide | N-(2-methoxyphenyl)formamide masterorganicchemistry.com |

| Cyclization | Varies (e.g., Hg(OAc)₂, Cu(I) catalysts) unco.edusemanticscholar.org | Heterocycles (e.g., Isoxazolines, Isoquinolines) | Derivative-dependent |

Elucidation of Molecular Structure, Conformational Landscape, and Supramolecular Organization

High-Resolution Crystallographic Analyses

Single-crystal X-ray diffraction analysis has been instrumental in determining the precise solid-state structure of 2-Methoxybenzaldehyde (B41997) oxime. A notable study provided detailed crystallographic data, revealing that the compound crystallizes in the orthorhombic space group P n a 21. nih.gov The crystal structure is built from individual molecules linked by hydrogen bonds, forming a well-defined supramolecular architecture. The methoxy (B1213986) group is observed to be nearly coplanar with the benzene (B151609) ring to which it is attached. nih.gov

Crystallographic Data for 2-Methoxybenzaldehyde Oxime

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P n a 21 |

| a (Å) | 11.1719 |

| b (Å) | 16.4260 |

| c (Å) | 4.02490 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Data sourced from Gomes et al., 2018, as cited by PubChem. nih.gov

The structural elucidation extends to various derivatives, where the introduction of additional substituent groups on the benzene ring influences the molecular conformation and crystal packing. Studies on related compounds, such as other methoxybenzaldehyde oxime isomers and nitro-substituted derivatives, demonstrate how different functional groups alter intermolecular interactions, particularly hydrogen bonding patterns. For example, a comparative crystallographic study of four methoxybenzaldehyde oxime derivatives, including the 2-methoxy (title compound), 2,3-dimethoxy, and 2,4-dimethoxy variants, revealed distinct conformations and hydrogen-bonding motifs. nih.gov Similarly, extensive analysis of o-nitrobenzaldehyde oxime has shown how a nitro group participates in the supramolecular assembly. elixirpublishers.com Conformational and spectroscopic studies of the isomeric 4-methoxy-benzaldehyde oxime have also been performed to understand how the substituent position affects molecular geometry. figshare.com These studies collectively highlight the sensitivity of the solid-state structure to subtle changes in the molecular framework.

Conformational polymorphism, the ability of a compound to exist in more than one crystal structure due to different molecular conformations, is a key area of investigation. For oximes, the orientation of the hydroxyl group relative to the C=N bond (syn/anti isomerism) and the rotation around single bonds (e.g., the C-C bond connecting the ring to the oxime group) can lead to different conformers. The study by Gomes et al. on various methoxybenzaldehyde oximes highlighted the existence of different conformations within the crystal structures. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), are used to explore the potential energy surface and identify stable conformers, as has been done for related molecules like 4-methoxy-benzaldehyde oxime. figshare.com These computational analyses help to rationalize the conformations observed in the crystalline state and predict the likelihood of polymorphism.

Advanced Spectroscopic Investigations for Structural and Electronic Insights

While crystallography maps the static arrangement in a crystal, spectroscopy probes the dynamic and electronic properties of molecules, providing complementary information about structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure in solution. Both ¹H and ¹³C NMR spectra provide a map of the chemical environments of the hydrogen and carbon atoms, respectively. rsc.org The chemical shifts of the aromatic protons and carbons in this compound are influenced by the electronic effects of both the methoxy (-OCH₃) and the oxime (-CH=NOH) groups. The methoxy group is an electron-donating group, which typically shields the ortho and para positions of the benzene ring, while the oxime group has a more complex electronic influence. nmrwiki.org The specific pattern of signals in the ¹H NMR spectrum allows for the assignment of each proton on the aromatic ring, and ¹³C NMR provides confirmation of the carbon skeleton. nih.govrsc.org These assignments are crucial for confirming the compound's identity and stereochemistry in solution.

Illustrative ¹³C NMR Chemical Shifts for Methoxybenzaldehyde Derivatives

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 2-methoxybenzaldehyde | C=O | 192.6 | DMSO-d6 |

| C-OCH₃ | 159.5 | DMSO-d6 | |

| -OCH₃ | 55.8 | DMSO-d6 | |

| piperonyl aldehyde | C=O | 190.9 | DMSO-d6 |

Note: This table shows data for related aldehyde compounds to illustrate the application of NMR in assigning carbon environments. Specific spectral data for the oxime can be found in specialized databases. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular forces, such as hydrogen bonding. ksu.edu.samdpi.com The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.govelixirpublishers.com

Key vibrational modes include:

O-H stretching: A broad band typically in the region of 3200-3400 cm⁻¹, indicative of the hydroxyl group of the oxime and its involvement in hydrogen bonding.

C-H stretching: Signals for aromatic and methoxy C-H bonds, usually appearing around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

C=N stretching: A characteristic peak for the oxime C=N bond, generally found in the 1620-1680 cm⁻¹ region.

C-O stretching: Vibrations associated with the aryl-ether linkage of the methoxy group.

The precise frequencies and shapes of these bands, particularly the O-H stretch, are sensitive to the strength and nature of hydrogen bonding within the crystal lattice, corroborating findings from X-ray diffraction. elixirpublishers.comnih.gov

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a important technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light by the molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org In molecules with conjugated π systems, such as the aromatic ring and the oxime group in this compound, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption in the UV-Vis range. libretexts.org

The electronic spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions. youtube.comyoutube.com The π→π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and the C=N double bond. rsc.org The n→π* transitions are generally of lower intensity and involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms, to a π* antibonding orbital. youtube.comrsc.org

The presence of the methoxy group (-OCH₃), an auxochrome, on the benzene ring influences the electronic transitions. Its electron-donating nature can cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands compared to unsubstituted benzaldehyde (B42025) oxime. This is due to the extension of the conjugated system, which lowers the HOMO-LUMO energy gap. libretexts.org

Table 1: Typical Electronic Transitions in Aromatic Oximes

| Transition Type | Involved Orbitals | Relative Intensity |

|---|---|---|

| π → π* | π bonding to π* antibonding | High (ε > 10,000) |

| n → π* | Non-bonding to π* antibonding | Low (ε < 2,000) |

| n → σ* | Non-bonding to σ* antibonding | Low to Medium |

Note: ε represents the molar absorptivity.

Analysis of similar aromatic aldehydes suggests that the spectra can feature multiple bands. For instance, nitrobenzaldehydes exhibit a weak nπ* transition around 350 nm, a more intense ππ* transition within the benzene ring around 300 nm, and a very strong ππ* absorption involving the substituent groups around 250 nm. rsc.org A similar pattern of transitions is expected for this compound, dictated by its specific chromophores and auxochromes.

Conformational Analysis and Isomerism of this compound

The structure of this compound allows for several types of isomerism, which significantly affect its physical and chemical properties.

Investigation of (E)/(Z) Isomerism and Stereoisomer Stability

The presence of the carbon-nitrogen double bond (C=N) in the oxime functional group leads to geometric isomerism. wikipedia.org The two possible stereoisomers are designated as (E) and (Z), based on the Cahn-Ingold-Prelog priority rules for the substituents on the double bond. For aldoximes, the older terminology of syn and anti was also used. wikipedia.org Unlike imines, which often interconvert rapidly, the (E) and (Z) isomers of oximes are generally stable enough to be separated and characterized individually. chemicalforums.com

The relative stability of the (E) and (Z) isomers is primarily governed by steric hindrance. chemicalforums.com

The (E)-isomer is generally the more stable and predominant form for aromatic aldoximes. In this configuration, the hydroxyl group of the oxime is oriented anti (trans) to the aromatic ring, minimizing steric repulsion between the OH group and the ring's ortho substituent (the methoxy group in this case). nih.gov X-ray crystallography studies of similar aromatic oximes confirm that the (E) isomer is often the one observed in the solid state. nih.govresearchgate.net

The (Z)-isomer , where the hydroxyl group is syn (cis) to the aromatic ring, is typically less stable due to greater steric clash. nih.gov

The synthesis of oximes from aldehydes and hydroxylamine (B1172632) can produce a mixture of both (E) and (Z) isomers, although reaction conditions can be optimized to favor the formation of one over the other. researchgate.net

Rotational Isomerism and Conformational Preferences of the Methoxy Group

Crystal structure data for derivatives of methoxybenzaldehyde oxime indicate specific conformational preferences in the solid state. nih.gov The methoxy group is typically coplanar with the benzene ring to maximize π-conjugation. Two primary planar conformations are possible:

s-trans (or anti-periplanar): The C-O-C-C dihedral angle is approximately 180°. In this arrangement, the methyl group points away from the adjacent oxime group.

s-cis (or syn-periplanar): The C-O-C-C dihedral angle is approximately 0°. Here, the methyl group is oriented towards the adjacent oxime group.

Computational and experimental studies on 2-methoxybenzaldehyde itself show that the s-trans conformation is generally favored due to reduced steric hindrance between the methyl group and the aldehyde (or oxime) functionality at the adjacent position. This preference for the less sterically crowded conformer is a common feature in ortho-substituted anisoles.

Tautomeric Equilibrium Studies

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in dynamic equilibrium. For oximes, the most significant tautomeric relationship is with nitrones.

Oxime-Nitrone Tautomerism in Solution and Solid State

This compound can theoretically exist in equilibrium with its nitrone tautomer. This involves an intramolecular 1,3-proton shift from the oxime's oxygen atom to the nitrogen atom.

Oxime Form ⇌ Nitrone Form

While the oxime form is significantly more stable, the nitrone tautomer can play a crucial role as a reactive intermediate. researchgate.netunizar.es The presence of an electron-donating group, such as the methoxy group on the aromatic ring, can decrease the energy gap between the oxime and the nitrone form, potentially increasing the equilibrium concentration of the nitrone. researchgate.net However, even with this stabilization, the equilibrium overwhelmingly favors the oxime. The nitrone form is generally considered a high-energy, transient species. researchgate.net Direct observation of the nitrone tautomer in solution or the solid state is challenging due to its low concentration and high reactivity. Its existence is often inferred from the products of reactions where the nitrone is a necessary intermediate, such as in certain cycloaddition reactions. researchgate.netresearchgate.net

Mechanistic Investigations of Tautomeric Interconversions

The mechanism for the interconversion between the oxime and nitrone tautomers has been a subject of computational study. The initially proposed mechanism was a direct, unimolecular 1,2-hydrogen shift. However, high-level DFT (Density Functional Theory) calculations have challenged this view. researchgate.netunizar.es

Current mechanistic understanding suggests that the isomerization is more likely to occur through a bimolecular process . researchgate.netunizar.es This pathway involves two molecules of the oxime acting in concert. One molecule acts as a proton donor while the other acts as a proton acceptor, facilitating the hydrogen transfer through a lower-energy transition state compared to the direct intramolecular shift. This solvent-assisted or substrate-assisted proton shuttle is a common mechanistic motif in tautomerizations. The bimolecular mechanism provides a more energetically favorable route for the interconversion, arguing against the simple thermal 1,2-H-shift mechanism. researchgate.netunizar.es

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Methoxybenzaldehyde |

| o-Anisaldehyde |

| Benzaldehyde oxime |

| Nitrobenzaldehyde |

| Salicylaldehyde |

| Anisole |

Supramolecular Chemistry and Intermolecular Interactions

The solid-state architecture of this compound is a testament to the intricate interplay of various intermolecular forces. These non-covalent interactions govern the molecular packing and the ultimate formation of a stable three-dimensional crystalline lattice. The supramolecular assembly is primarily directed by classical hydrogen bonds, which are further supported by weaker interactions such as aromatic stacking and C-H···O contacts.

Hydrogen Bonding Patterns in Crystalline Architectures

In the crystal structure of this compound, the primary and most influential intermolecular interaction is the classical hydrogen bond involving the oxime moiety. nih.goviucr.org The molecule features an (E) configuration about the C=N bond. nih.gov The crystal structure analysis reveals that the dominant hydrogen-bonding pattern is the formation of chains. nih.govnih.gov

Specifically, the oxime's hydroxyl group acts as a hydrogen-bond donor, while the nitrogen atom of an adjacent molecule serves as the acceptor. This O—H···N interaction links the molecules head-to-tail, generating infinite C(3) chains that propagate along the crystal lattice. nih.goviucr.orgnih.gov This catemeric motif is a common, though not exclusive, hydrogen-bonding pattern observed in aldoximes. researchgate.net The geometric parameters of this key interaction are detailed in the table below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

| O1 | H1 | N1 | 0.98(3) | 1.88(3) | 2.849(2) | 171(2) | x, y, z-1 |

| Data derived from crystallographic analysis of this compound. nih.gov |

This C(3) chain formation is a defining feature of the supramolecular organization of this compound, contrasting with the R22(6) dimeric motifs frequently found in other benzaldehyde oxime derivatives. nih.govnih.gov The specific conformation adopted by the molecule, with an s-cis arrangement between the 2-methoxy group and the oxime's hydrogen atom, facilitates this chain formation. nih.goviucr.org

Aromatic Stacking (π-π Interactions) and C-H···O Interactions

While classical hydrogen bonds define the primary structure, the three-dimensional stability of the this compound crystal is reinforced by a network of weaker intermolecular forces, including C-H···O interactions and aromatic stacking. nih.goviucr.orgnih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

To quantitatively analyze the full spectrum of intermolecular interactions within the crystal structure of this compound, Hirshfeld surface analysis is employed. nih.goviucr.org This computational tool maps the close contacts between neighboring molecules, providing a visual and numerical breakdown of the different types of interactions that contribute to the crystal packing. mdpi.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all others. mdpi.com

The analysis generates a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts. nih.govnih.gov For this compound, the most significant contributions to the Hirshfeld surface are from H···H, O···H/H···O, and C···H/H···C contacts.

The table below summarizes the percentage contributions of the most important intermolecular contacts to the total Hirshfeld surface area for this compound.

| Intermolecular Contact Type | Contribution (%) |

| H···H | 44.4 |

| O···H / H···O | 27.9 |

| C···H / H···C | 18.2 |

| C···C | 4.8 |

| N···H / H···N | 3.4 |

| C···O / O···C | 0.7 |

| N···C / C···N | 0.3 |

| O···N / N···O | 0.2 |

| Data derived from Hirshfeld surface analysis of this compound. nih.gov |

The high percentage of H···H contacts (44.4%) is typical for organic molecules due to the abundance of hydrogen atoms on the molecular surface. nih.gov The O···H/H···O contacts, contributing 27.9%, are particularly significant as they visually represent the strong O-H···N hydrogen bonds as distinct "spikes" on the fingerprint plot, as well as the weaker C-H···O interactions. nih.goviucr.org The C···H/H···C contacts (18.2%) largely correspond to the van der Waals interactions and the C-H···π interactions that further stabilize the crystal structure. nih.gov The C···C contacts at 4.8% indicate the presence of limited π-π stacking interactions. nih.gov This detailed quantitative analysis confirms the hierarchy of interactions, with strong hydrogen bonds being the primary directional force, supported by a multitude of weaker but cumulatively significant contacts. nih.govresearchgate.net

Mechanistic Investigations and Chemical Reactivity of 2 Methoxybenzaldehyde Oxime

Reaction Mechanisms of Oxime Formation

The synthesis of 2-methoxybenzaldehyde (B41997) oxime from 2-methoxybenzaldehyde and hydroxylamine (B1172632) is a classic condensation reaction. The mechanism is typically facilitated by an acid catalyst and involves a sequence of nucleophilic attack and proton transfer steps, culminating in the elimination of a water molecule.

The formation of 2-methoxybenzaldehyde oxime commences with the activation of the carbonyl group of 2-methoxybenzaldehyde by an acid catalyst. The reaction is generally fastest at a pH of approximately 4.5, which represents a balance between activating the carbonyl group and ensuring the hydroxylamine remains sufficiently nucleophilic.

The mechanism proceeds via the following key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the oxygen atom of the carbonyl group in 2-methoxybenzaldehyde. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : The nitrogen atom of hydroxylamine (NH₂OH), acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon of the protonated 2-methoxybenzaldehyde. This attack results in the formation of a tetrahedral intermediate, where the nitrogen atom is positively charged and the oxygen from the original carbonyl group is neutral.

This initial phase is crucial as the acid catalysis renders the aldehyde's carbonyl carbon a more potent electrophile, facilitating the attack by the weakly nucleophilic hydroxylamine.

Following the initial nucleophilic attack, a series of proton transfers occur to neutralize the intermediate and prepare for the final elimination step. These processes are integral to the formation of the stable oxime product.

Deprotonation of Nitrogen : A base, which can be a water molecule or the conjugate base of the acid catalyst, removes a proton from the nitrogen atom of the hydroxylamine moiety in the tetrahedral intermediate. This step neutralizes the positive charge on the nitrogen, resulting in a neutral carbinolamine intermediate.

Protonation of the Hydroxyl Group : The oxygen atom of the original carbonyl group, now a hydroxyl group in the carbinolamine intermediate, is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water : The lone pair of electrons on the nitrogen atom forms a double bond with the carbon atom, simultaneously expelling the protonated hydroxyl group as a water molecule.

Final Deprotonation : A final deprotonation step from the nitrogen atom regenerates the acid catalyst and yields the final product, this compound, with its characteristic C=N-OH functional group.

These sequential proton transfers are essential for transforming the initial adduct into the final, dehydrated oxime product.

Transformations Involving the Oxime Functional Group

The oxime functional group in this compound can undergo various transformations. One of the most significant is the regeneration of the parent carbonyl compound, a process known as deoximation. This reaction is vital as oximes are often used as protecting groups for aldehydes and ketones. asianpubs.org

Deoximation involves the cleavage of the C=N bond of the oxime to restore the C=O bond of the aldehyde. This can be accomplished through several methodologies, primarily categorized as hydrolytic and oxidative cleavage.

Hydrolytic methods regenerate the carbonyl compound by treating the oxime with water, often in the presence of a promoter or catalyst. While classical acid hydrolysis can be effective, it is often unsuitable for substrates containing acid-sensitive functional groups. researchgate.net The formation of oximes is a reversible reaction, and under an excess of water with acid catalysis, the equilibrium can be shifted back towards the aldehyde. khanacademy.org

A milder, more environmentally friendly approach involves using cupric chloride dihydrate (CuCl₂·2H₂O) as a recoverable promoter for the hydrolysis. organic-chemistry.org This method has been shown to be effective for a wide range of aldoximes and ketoximes, providing high yields without the need for harsh acidic conditions. organic-chemistry.org The reaction is typically performed at reflux in a mixture of acetonitrile (B52724) and water. organic-chemistry.org This technique is advantageous as it preserves acid-sensitive groups and the cupric salt can be recovered and reused. organic-chemistry.org

Oxidative cleavage methods utilize oxidizing agents to convert the oxime back to the corresponding carbonyl compound. These methods are often rapid and highly efficient, with many reagents developed for this purpose. researchgate.net

One effective reagent is urea (B33335) nitrate (B79036), which facilitates the deoximation of various oximes under microwave irradiation in an acetonitrile-water medium. researchgate.net This method is noted for its mild conditions and high yields. researchgate.net Research has demonstrated the successful deoximation of o-methoxybenzaldehyde oxime using this technique, achieving a high yield in a short reaction time. researchgate.net

| Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|

| o-Methoxybenzaldehyde oxime | o-Methoxybenzaldehyde | 6.0 | 84 |

| p-Methoxybenzaldehyde oxime | p-Methoxybenzaldehyde | 5.0 | 90 |

| p-Chlorobenzaldehyde oxime | p-Chlorobenzaldehyde | 1.5 | 94 |

| p-Nitrobenzaldehyde oxime | p-Nitrobenzaldehyde | 2.5 | 95 |

Another widely used reagent for oxidative deoximation is N-iodosuccinimide (NIS). asianpubs.org This method, often accelerated by microwave irradiation, provides a rapid and selective cleavage of both aldoximes and ketoximes. asianpubs.org The reaction is performed in acetone (B3395972) containing a small amount of water. A key advantage of this method is its chemoselectivity; aldoximes are converted to aldehydes without over-oxidation to carboxylic acids. asianpubs.org

| Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Benzaldehyde (B42025) oxime | Benzaldehyde | 2.0 | 93 |

| 4-Chlorobenzaldehyde oxime | 4-Chlorobenzaldehyde | 2.0 | 92 |

| 2-Chlorobenzaldehyde oxime | 2-Chlorobenzaldehyde | 2.5 | 90 |

| Cinnamaldehyde oxime | Cinnamaldehyde | 2.5 | 90 |

Other notable oxidative reagents for deoximation include N-bromophthalimide (NBPI) under microwave conditions and various chromium(VI) reagents like pyridinium (B92312) chlorochromate (PCC). scielo.bracs.org These oxidative methods often offer the benefits of speed, efficiency, and mild reaction conditions, making them valuable for regenerating aldehydes like 2-methoxybenzaldehyde from its oxime derivative.

Regeneration of Carbonyl Compounds from this compound (Deoximation)

Transoximation Reactions

Transoximation is a chemical reaction involving the transfer of an oxime functional group from one molecule to another. This process is typically catalyzed by an acid and allows for the synthesis of new oximes from existing ones without the direct use of hydroxylamine salts, which can require stoichiometric amounts of a base. rsc.org The reaction proceeds through the in-situ generation of hydroxylamines from the hydrolysis of the starting oxime. rsc.org

In the context of this compound, transoximation can be employed to convert various aldehydes and ketones into their corresponding oximes. The reaction is inspired by biosynthetic pathways and offers an environmentally benign method for this functional group transformation, particularly when conducted in an aqueous medium. rsc.org A proposed catalytic cycle for Brønsted acid-catalyzed transoximation is depicted below.

Proposed Mechanism for Acid-Catalyzed Transoximation:

Protonation of the oxime: The acid catalyst protonates the nitrogen atom of the oxime, making the carbon atom more susceptible to nucleophilic attack.

Hydrolysis to hydroxylamine: Water attacks the protonated oxime, leading to the formation of a tetrahedral intermediate which then collapses to release the carbonyl compound and hydroxylamine.

Reaction with a new carbonyl: The newly formed hydroxylamine then reacts with a different carbonyl compound present in the reaction mixture.

Formation of the new oxime: Subsequent dehydration of the resulting hemiaminal yields the new oxime and regenerates the acid catalyst.

This process allows for the efficient transfer of the oxime moiety under mild conditions. The reusability of the catalyst and the aqueous reaction medium contribute to the green credentials of this method. rsc.org

Oxime Metathesis Reactions: Mechanism and Scope

Oxime metathesis is a dynamic covalent reaction that involves the exchange of substituents between two oxime molecules. nih.gov This acid-catalyzed process has gained attention for its application in the development of Covalent Adaptable Networks (CANs), which are polymeric materials with recyclable and reprocessable properties. nih.govresearchgate.net

The mechanism of oxime metathesis is proposed to proceed through a series of reversible steps involving protonation and nucleophilic attack, leading to a four-membered intermediate. nih.gov Computational and experimental studies support this mechanism, highlighting the influence of substituents on the reaction kinetics. nih.gov

A representative reaction for the metathesis between two different oxime-ethers is shown below, where R1 and R2 are exchanged. As the reaction progresses, new oxime-ethers are formed, and the system eventually reaches equilibrium. nih.gov

Table 1: Representative Oxime Metathesis Reaction

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

|---|---|---|---|

| R1-CH=N-OR' | R2-CH=N-OR' | R1-CH=N-OR' | R2-CH=N-OR' |

The rate of this exchange can be tuned by altering the electronic properties of the substituents on the aromatic ring. While specific studies on this compound in this context are not detailed, the general principles suggest its participation in such dynamic exchange reactions. The presence of the methoxy (B1213986) group would likely influence the electron density at the imine carbon and thereby affect the rate of metathesis.

Nucleophilic Addition Reactions to the Oxime Moiety

The carbon-nitrogen double bond of the oxime group in this compound is susceptible to nucleophilic addition. The general reactivity of aldehydes and ketones towards nucleophiles provides a basis for understanding these reactions. libretexts.org The electrophilicity of the carbonyl carbon is a key factor, which is influenced by attached substituents. doubtnut.com

In the case of this compound, the methoxy group at the ortho position can influence the reactivity of the imine carbon through both steric and electronic effects. Nucleophilic addition to the C=N bond can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol-like product. libretexts.org

The reaction pathway can be generalized as follows:

Nucleophilic attack: A nucleophile attacks the electrophilic carbon of the C=N double bond.

Formation of a tetrahedral intermediate: This results in an intermediate with a single bond between the carbon and nitrogen atoms.

Protonation: The negatively charged nitrogen or oxygen atom is protonated by a proton source (e.g., water or acid) to give the final addition product.

The nature of the nucleophile and the reaction conditions will determine the final product. For instance, the reaction with organometallic reagents could lead to the formation of new carbon-carbon bonds.

Oxidative Functionalization and Coupling Reactions Mediated by Oxime Radicals

Generation of Iminoxyl Radicals

Iminoxyl radicals (or oxime radicals) are key intermediates in the oxidative functionalization of oximes. nih.govresearchgate.net These radicals, characterized by an N-O• fragment connected to a carbon by a double bond, can be generated from oximes through various oxidative processes. nih.govresearchgate.net One common method involves a one-electron oxidation of the oxime, which can be achieved photochemically or with chemical oxidants. acs.org

For this compound, the generation of the corresponding iminoxyl radical can be initiated by photo-induced electron transfer (PET). nih.gov In the presence of a photosensitizer, the oxime can be oxidized to its radical cation, which is highly acidic and readily deprotonates to form the iminoxyl radical. acs.org

Table 2: Methods for Generating Iminoxyl Radicals

| Method | Description |

|---|---|

| Photo-induced Electron Transfer (PET) | Irradiation in the presence of a photosensitizer leads to a single electron transfer from the oxime. nih.gov |

| Chemical Oxidation | Use of oxidizing agents like lead tetraacetate (Pb(OAc)4) or ceric ammonium (B1175870) nitrate (CAN). nih.gov |

The stability and reactivity of the generated iminoxyl radical are influenced by the substituents on the aromatic ring.

Intramolecular Cyclization Pathways

Once generated, the iminoxyl radical from a suitably substituted this compound derivative can undergo intramolecular cyclization. These reactions are synthetically valuable for the construction of heterocyclic ring systems. nih.gov There are two primary pathways for such cyclizations: one involving hydrogen atom abstraction followed by cyclization, and another involving the addition of the radical to a C=C double bond. nih.gov

An example is the oxidative cyclization of 2′-arylbenzaldehyde oxime ethers to form phenanthridines. nih.gov In this process, the initially formed oxime ether radical cation undergoes nucleophilic attack by the appended aryl ring onto the nitrogen atom. This leads to the formation of a resonance-stabilized distonic radical cation. Subsequent N-O bond homolysis and further reaction steps yield the final phenanthridine (B189435) product. nih.gov

The regioselectivity of these cyclization reactions can be high, making them a useful synthetic tool. nih.gov The electronic nature of the substituents on the aryl rings plays a crucial role in the efficiency and outcome of the cyclization. nih.gov

This compound as a Building Block in Complex Organic Synthesis

This compound serves as a versatile organic building block in the synthesis of more complex molecular architectures. sigmaaldrich.com Its functional groups—the oxime, the methoxy group, and the aromatic ring—can all be manipulated to construct a variety of organic compounds.

One significant application is in the synthesis of heterocyclic compounds. As discussed in the context of intramolecular cyclization of its derivatives, it can be a precursor to phenanthridines. nih.gov The oxime moiety can also be a precursor to nitriles or can be hydrolyzed back to the parent aldehyde, 2-methoxybenzaldehyde, which itself is a valuable starting material for various synthetic transformations, including the synthesis of corrosion-inhibiting Schiff bases and its use in asymmetric Henry reactions. sigmaaldrich.com

The utility of this compound as a building block is further enhanced by the reactivity of its oxime group, which can participate in various coupling and functionalization reactions. For instance, the oxidative C-O coupling of oximes with other molecules, mediated by the formation of iminoxyl radicals, opens up avenues for creating more complex structures. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Methoxybenzaldehyde |

| 4-methoxybenzaldehyde O-(but-3-ene) oxime |

| 4-nitrobenzaldehyde O-hexyl oxime |

| 4-methoxybenzaldehyde O-hexyl oxime |

| 4-nitrobenzaldehyde O-(but-3-ene) oxime |

| Phenanthridine |

Precursor to Amines, Nitriles, and Nitro Compounds

This compound serves as a versatile precursor in the synthesis of several important classes of organic compounds, including primary amines, nitriles, and nitro compounds. These transformations involve the chemical modification of the oxime functional group through reduction, dehydration, and oxidation reactions, respectively.

The reduction of this compound yields 2-methoxybenzylamine. This conversion is a standard transformation for oximes and can be achieved using various reducing agents. Commonly employed methods for the reduction of aldoximes to primary amines include catalytic hydrogenation over noble metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), as well as chemical reduction with reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid such as zirconium(IV) chloride (ZrCl₄) or with sodium cyanoborohydride (NaBH₃CN). chem-soc.si While specific studies detailing the reduction of this compound are not prevalent in the readily available literature, the general principles of oxime reduction are well-established. The reaction mechanism for catalytic hydrogenation involves the addition of hydrogen across the C=N double bond, followed by hydrogenolysis of the N-O bond. For metal hydride reductions, the reaction proceeds through the formation of an intermediate that is subsequently hydrolyzed to the amine.

The dehydration of this compound provides a direct route to 2-methoxybenzonitrile (B147131). This reaction is an important method for the synthesis of nitriles from aldehydes. A patented process describes a high-yield method for the dehydration of this compound using an acid salt, such as sodium or potassium bisulfate, as the dehydrating agent. In one example, heating this compound with potassium bisulfate in xylenes (B1142099) at reflux resulted in a 96.4% yield of 2-methoxybenzonitrile with 99.6% conversion. illinois.edu The mechanism of this acid-catalyzed dehydration involves protonation of the oxime oxygen, followed by elimination of water to form a nitrilium ion intermediate, which then deprotonates to give the nitrile. Solid acid catalysts, including rare earth exchanged zeolites, have also been shown to be effective for the dehydration of aldoximes. ambeed.commasterorganicchemistry.com

The oxidation of this compound can lead to the formation of a nitro compound, specifically 2-methoxy-1-nitrosobenzene, which can be further oxidized to 2-methoxy-nitrobenzene. The oxidation of oximes to their corresponding nitro compounds is a known transformation, though less common than reduction or dehydration. Various oxidizing agents can be employed for this purpose, including peroxy acids such as peroxyacetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The reaction mechanism is believed to involve the epoxidation of the C=N double bond, followed by rearrangement to the nitro compound. While specific literature on the oxidation of this compound is scarce, the general methodology is applicable. rsc.org

| Transformation | Product | Reagents and Conditions | Yield (%) |

| Reduction | 2-Methoxybenzylamine | Catalytic Hydrogenation (e.g., H₂/Pd-C); Metal Hydrides (e.g., NaBH₄/ZrCl₄) | Not specified in literature for this specific substrate |

| Dehydration | 2-Methoxybenzonitrile | Potassium bisulfate, xylenes, reflux | 96.4 |

| Oxidation | 2-Methoxy-nitrobenzene | Peroxy acids (e.g., m-CPBA) | Not specified in literature for this specific substrate |

Intermediate in Azaheterocycle Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of azaheterocycles, a class of heterocyclic compounds containing at least one nitrogen atom in the ring. One notable application is in the synthesis of quinolines.

The presence of the electron-donating methoxy group at the ortho position of the benzene (B151609) ring in this compound influences its reactivity in cyclization reactions. Research on the photocyclization of aryl aldoximes to form quinolines has shown that electron-donating substituents on the aryl group facilitate the reaction. guidechem.com This suggests that this compound derivatives would be good candidates for such transformations.

The general mechanism for the formation of quinolines from aryl oximes often involves a photochemical cyclization process. Upon irradiation, the oxime can undergo syn-anti isomerization, and the anti-isomer can then undergo an intramolecular cyclization onto the aromatic ring. This is followed by an elimination step to afford the quinoline (B57606) product. While a specific example detailing the direct photocyclization of this compound to a quinoline was not found in the surveyed literature, the electronic properties of the molecule are favorable for this type of reaction.

Furthermore, the chemical reactivity of the oxime group can be harnessed in various classical quinoline syntheses. For instance, the reduction of the oxime to the corresponding amine, 2-methoxybenzylamine, provides a key intermediate for syntheses such as the Skraup or Doebner-von Miller reactions. In these methods, the amine is reacted with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions to construct the quinoline ring system. The mechanism of the Skraup-Doebner-Von Miller synthesis involves the conjugate addition of the aniline (B41778) to an α,β-unsaturated ketone, followed by cyclization and oxidation to form the quinoline. nih.gov

| Azaheterocycle | Synthetic Approach | Key Features |

| Quinolines | Photocyclization of oxime derivatives | The electron-donating methoxy group is expected to facilitate the reaction. |

| Quinolines | Skraup/Doebner-von Miller synthesis | Utilizes the corresponding amine (2-methoxybenzylamine) derived from the reduction of the oxime. |

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are cornerstones of modern computational chemistry, enabling detailed analysis of molecular structure, properties, and energetics. These calculations have been applied to various oximes and related aromatic compounds to provide insights into their behavior.

The electronic properties of 2-Methoxybenzaldehyde (B41997) oxime can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. nih.govirjweb.com

DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to compute these orbital energies. nih.gov For aromatic oximes, the HOMO is generally localized over the phenyl ring and the C=N-OH group, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed similarly, highlighting the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating the molecule is more polarizable and prone to intramolecular charge transfer. nih.gov

Table 1: Calculated Frontier Molecular Orbital Properties for a Representative Aromatic Oxime Illustrative data based on typical DFT calculations for similar compounds.

| Parameter | Energy (eV) |

| EHOMO | -6.35 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.46 |

Data table is interactive.

Computational methods are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. For the precursor, 2-methoxybenzaldehyde, periodic DFT calculations show excellent agreement with experimental inelastic neutron scattering (INS) spectra, allowing for confident assignment of vibrational modes. mdpi.comnih.gov Similar calculations for 2-Methoxybenzaldehyde oxime would allow for the assignment of characteristic frequencies, such as the O-H stretch (around 3300 cm⁻¹), the C=N stretch (around 1650 cm⁻¹), and various bending and torsional modes of the methoxy (B1213986) and oxime groups. Theoretical vibrational spectra are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set deficiencies. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies for this compound Illustrative data based on DFT calculations for the precursor and related compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3310 |

| C-H Stretch (Aromatic) | 3080 |

| C-H Stretch (Aliphatic) | 2950 |

| C=N Stretch | 1655 |

| C=C Stretch (Aromatic) | 1600, 1580 |

| O-H Bend | 1290 |

| C-O Stretch | 1250 |

Data table is interactive.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are valuable for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used for this purpose. Calculations can predict the ¹H and ¹³C chemical shifts, which can then be compared to experimental data. researchgate.net For this compound, calculations would predict distinct signals for the aromatic protons, the methoxy group protons, the oxime proton, and the iminic proton, taking into account the electronic effects of the methoxy and oxime substituents on the aromatic ring. nmrwiki.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Illustrative data based on typical values for substituted benzaldehydes and their oximes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N | 149.5 |

| C-O (ipso) | 158.0 |

| C-C=N (ipso) | 125.0 |

| Aromatic CH | 112.0 - 132.0 |

| -OCH₃ | 55.8 |

Data table is interactive.

This compound can exist in different conformations due to rotation around single bonds, primarily the C-C bond connecting the ring to the oxime group and the C-O bond of the methoxy group. It also exists as E/Z isomers with respect to the C=N double bond. Computational studies can determine the relative energies of these conformers and isomers. figshare.com

Conformational analysis, performed by scanning the potential energy surface through rotation of dihedral angles, can identify the most stable (lowest energy) geometry. ufms.br For related methoxy-benzaldehyde oximes, DFT studies have shown that planar s-cis and s-trans conformations are the most stable, with the specific preference influenced by steric and electronic interactions between the substituents. figshare.comufms.br The stability of these conformers is often rationalized by analyzing hyperconjugative interactions using Natural Bond Orbital (NBO) analysis. figshare.com

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is instrumental in mapping the reaction mechanisms, identifying intermediate structures, and characterizing the transition states that connect them.

The formation of an oxime from an aldehyde (like 2-methoxybenzaldehyde) and hydroxylamine (B1172632) proceeds via a nucleophilic addition-elimination mechanism. Computational studies have scrutinized this pathway in detail. semanticscholar.org The mechanism typically involves:

Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. Quantum mechanical models have confirmed that N-attack is significantly more favorable than O-attack.

Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, often facilitated by solvent molecules, to form a carbinolamine intermediate.

Dehydration: The reaction is often catalyzed by acid, which protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (water). Elimination of water yields the final oxime product.

DFT calculations can model the energetics of this entire pathway, calculating the activation energies for each step and confirming the structures of intermediates and transition states. researchgate.net

Oxime metathesis is a dynamic covalent reaction involving the exchange of substituents between two oxime molecules. This process is typically acid-catalyzed. Computational studies have been crucial in supporting the proposed mechanism. rsc.org The reaction is believed to proceed through a [2+2] cycloaddition pathway:

Protonation: An acid catalyst protonates one of the oxime nitrogen atoms, activating it for nucleophilic attack.

Intermediate Formation: The non-protonated oxime attacks the protonated one, leading to the formation of a four-membered cyclic intermediate.

Cycloreversion: The cyclic intermediate undergoes a retro-[2+2] cycloaddition, breaking apart to form the new, exchanged oxime products.

Quantum chemistry studies using DFT have calculated the Gibbs free energies for the stationary points along this reaction path, including the transition states and the cyclic intermediate. These calculations confirm that the acid-catalyzed pathway has a significantly lower energy barrier compared to the non-catalyzed reaction, which is consistent with experimental observations.

Theoretical Studies on Tautomeric Interconversions

Tautomerism in oximes, particularly the interconversion between the oxime and nitrone forms, is a subject of considerable interest in theoretical chemistry. rsc.orgresearchgate.net This process typically involves a 1,2-proton transfer, which can occur through various mechanisms, including intramolecular shifts or solvent-assisted intermolecular transfers. rsc.orgresearchgate.net

High-level Density Functional Theory (DFT) calculations on various oxime systems have shown that the oxime tautomer is generally more stable than the corresponding nitrone. researchgate.netacs.org The energy barrier for the uncatalyzed, intramolecular 1,2-hydrogen shift is often computationally predicted to be quite high. rsc.org However, studies have revealed that the isomerization can be more favorable through a bimolecular process where a second oxime molecule acts as a proton shuttle, significantly lowering the activation energy. rsc.orgresearchgate.net

While general studies on oxime tautomerism are prevalent, specific theoretical investigations detailing the tautomeric interconversions for this compound are not extensively documented in the current body of scientific literature. Such a study would involve mapping the potential energy surface for the isomerization pathways to identify transition states and calculate the associated energy barriers. Key factors influencing the tautomeric equilibrium would include the electronic effects of the ortho-methoxy group on the benzene (B151609) ring and the potential for intramolecular hydrogen bonding to stabilize specific tautomers. The polarity of the solvent would also be expected to play a crucial role, as polar protic solvents can facilitate proton transfer and stabilize more polar tautomers like the nitrone form. researchgate.net

Analysis of Non-Covalent Interactions via Computational Methods (e.g., NBO, QTAIM)

Non-covalent interactions play a critical role in determining the supramolecular architecture and solid-state properties of this compound. The crystal structure of this compound reveals the presence of intermolecular O—H···N hydrogen bonds, which link the molecules into chains. nih.gov Computational methods such as Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for quantifying and characterizing these interactions. ijnc.iramercrystalassn.org

Natural Bond Orbital (NBO) Analysis:

NBO analysis transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with intuitive chemical concepts. nih.govuba.ar For a non-covalent interaction like a hydrogen bond, NBO theory quantifies the interaction as a charge transfer from a donor orbital to an acceptor orbital. uba.ar In the case of the O—H···N hydrogen bond in this compound, this would involve the transfer of electron density from a lone pair orbital on the nitrogen atom (the donor) to the antibonding σ*(O—H) orbital of a neighboring molecule (the acceptor).

The stabilization energy (E(2)) associated with this donor-acceptor interaction can be calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction. ijnc.ir This analysis provides a quantitative measure of the hydrogen bond strength that goes beyond simple geometric considerations.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and the nature of chemical interactions. amercrystalassn.orgwikipedia.org A key feature of this analysis is the identification of bond critical points (BCPs) between interacting atoms. researchgate.net The presence of a BCP and a corresponding bond path between the hydrogen of the hydroxyl group and the nitrogen of an adjacent molecule is a necessary and sufficient condition to define a hydrogen bond. wiley-vch.de

Several topological parameters at the BCP are used to characterize the strength and nature of the interaction. researchgate.net These include:

The electron density (ρBCP): Its value correlates with the strength of the bond.

The Laplacian of the electron density (∇²ρBCP): A positive value is characteristic of "closed-shell" interactions, which include hydrogen bonds and ionic bonds. researchgate.net

The total electron energy density (HBCP): The sign of HBCP can help distinguish between purely electrostatic interactions and those with some degree of covalent character.

The table below illustrates the typical data obtained from a QTAIM analysis for intermolecular hydrogen bonds, providing a framework for how the O—H···N interactions in this compound would be characterized.

| Interaction | ρBCP (a.u.) | ∇²ρBCP (a.u.) | HBCP (a.u.) | Nature of Interaction |

|---|---|---|---|---|

| O—H···N | 0.015 - 0.040 | +0.020 - +0.150 | Slightly negative or positive | Moderate strength, predominantly electrostatic with potential partial covalent character |

Collectively, these computational approaches provide a detailed and quantitative picture of the non-covalent forces governing the structure of this compound, complementing experimental findings from crystallographic studies. nih.gov

Coordination Chemistry and Metal Complexation of 2 Methoxybenzaldehyde Oxime

Design and Synthesis of 2-Methoxybenzaldehyde (B41997) Oxime as a Ligand

The utility of 2-Methoxybenzaldehyde oxime in coordination chemistry stems from the presence of nitrogen and oxygen donor atoms within its oxime functional group (-CH=N-OH). This arrangement allows it to act as a versatile building block for constructing complex supramolecular structures with various metal ions.

Monodentate, Bidentate, and Polydentate Coordination Modes

This compound exhibits several coordination modes, dictated by the reaction conditions, the nature of the metal ion, and the presence of other ligands. The oxime group can bind to a metal center in the following ways:

Monodentate Coordination: The ligand coordinates to a single metal center, typically through the nitrogen atom of the oxime group. This mode of binding is common and often serves as the initial step in complex formation. N-coordination to a metal center like platinum(II) can significantly alter the ligand's reactivity. at.ua

Bridging Coordination: In polynuclear complexes, the oximato group (the deprotonated form of the oxime) can act as a bridge between two or more metal centers. Phenolic oximes, which are structurally similar, are known to form polynuclear complexes where both the oximato and phenolate groups can bridge metal ions. nih.gov

The versatility in coordination allows for the formation of not only simple mononuclear complexes but also intricate polynuclear and pseudo-macrocyclic structures. nih.gov

Synthesis of Metal-Oxime Complexes (e.g., Cu(II), Ag, Ni, Pt, Zn)

The synthesis of metal complexes with this compound typically involves the direct reaction between the ligand and a suitable metal salt in an appropriate solvent.

General Synthetic Procedure: A common method involves dissolving the this compound ligand in a solvent such as ethanol (B145695) or methanol. A solution of the desired metal salt (e.g., copper(II) chloride, nickel(II) nitrate (B79036), zinc(II) acetate) in the same or a compatible solvent is then added to the ligand solution. The reaction mixture is often stirred and may be heated under reflux to facilitate complex formation. nih.govresearchgate.net The resulting metal complex, which often precipitates from the solution upon cooling or solvent evaporation, is then collected by filtration, washed, and dried. jacsdirectory.comjacsdirectory.com For instance, the synthesis of a Cu(II) complex with a related phenolic oxime was achieved by reacting the ligand with CuCl₂ in the presence of triethylamine (TEA) in methanol. nih.gov Similarly, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with phenolic oximes are well-documented. nih.gov

The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to control the structure of the final product, leading to complexes with different metal-ligand ratios, such as 1:1 or 1:2.

Structural Chemistry of Metal-2-Methoxybenzaldehyde Oxime Complexes

The structural elucidation of metal complexes is crucial for understanding their chemical and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed for this purpose.

X-ray Diffraction Studies of Complex Geometries and Coordination Environments

Single-crystal X-ray diffraction (XRD) provides definitive information about the solid-state structure of metal complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net While specific XRD studies on this compound complexes are not extensively detailed in the provided context, the behavior of similar oxime complexes allows for well-founded postulations.

Metal-oxime complexes are known to adopt various geometries:

Square Planar: Often observed for Ni(II) and Cu(II) complexes. jacsdirectory.comresearchgate.netamazonaws.com For example, a mononuclear square planar Cu(II) complex with a phenolic oxime has been synthesized and characterized. nih.gov

Tetrahedral: This geometry can be adopted by Zn(II) and some Cu(I) complexes. jacsdirectory.comresearchgate.netamazonaws.com

Octahedral: This coordination is common, especially when additional ligands, such as water or other solvent molecules, are present in the coordination sphere. jacsdirectory.commdpi.com

For the this compound ligand itself, XRD studies have been performed, revealing its conformation and hydrogen-bonding patterns in the solid state. iucr.org Such studies on the free ligand are foundational for understanding the structural changes that occur upon complexation. Powder X-ray diffraction (PXRD) is also a valuable tool to confirm the formation of a new crystalline phase, where the diffraction pattern of the complex is distinctly different from those of the starting materials. researchgate.net

| Metal Ion | Common Coordination Geometry | Typical Donor Atoms |

|---|---|---|

| Cu(II) | Square Planar, Distorted Octahedral | N, O |

| Ni(II) | Square Planar, Octahedral | N, O |

| Zn(II) | Tetrahedral | N, O |

| Pt(II) | Square Planar | N, O |

Spectroscopic Characterization of Complex Formation

Spectroscopic methods are indispensable for confirming the coordination of the ligand to the metal ion and for probing the coordination environment.